molecular formula C26H31N3O3 B8383416 4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-2-((1-methylethyl)(2,4,6-trimethylphenyl)amino)- CAS No. 83070-39-7

4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-2-((1-methylethyl)(2,4,6-trimethylphenyl)amino)-

Cat. No. B8383416
Key on ui cas rn: 83070-39-7
M. Wt: 433.5 g/mol
InChI Key: IGMDVVVLOVIMLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04598148

Procedure details

9,10-Dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydro-4H-pyrimido(6,1-a)isoquinolin-4-one (5.85 g) and dimethylformamide (30 ml) are added to oil-free sodium hydride (1.5 g). The mixture is heated for 5 minutes to 110° C. and then cooled to room temperature. Isopropyl iodide (2.55 g) is added and the whole is heated to 110° C. for 40 hours. After cooling, methanol is added to the reaction mixture and the solvents are removed under reduced pressure. The residue is extracted with chloroform, the extract washed with water, dried over sodium sulfate and evaporated to dryness. The residue is chromatographed to give the bases (a) m.p. 182°-183° C. and (b) m.p. 178°-179° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[C:9]1=[CH:15][C:16]([NH:20][C:21]3[C:26]([CH3:27])=[CH:25][C:24]([CH3:28])=[CH:23][C:22]=3[CH3:29])=[N:17][C:18](=[O:19])[N:8]1[CH2:7][CH2:6]2.CN(C)C=O.[H-].[Na+].[CH:37](I)([CH3:39])[CH3:38]>CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[C:9]1=[CH:15][C:16]([N:20]([CH:37]([CH3:39])[CH3:38])[C:21]3[C:26]([CH3:27])=[CH:25][C:24]([CH3:28])=[CH:23][C:22]=3[CH3:29])=[N:17][C:18](=[O:19])[N:8]1[CH2:7][CH2:6]2.[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[C:9]1=[CH:15][C:16](=[N:20][C:21]3[C:26]([CH3:27])=[CH:25][C:24]([CH3:28])=[CH:23][C:22]=3[CH3:29])[N:17]([CH:37]([CH3:39])[CH3:38])[C:18](=[O:19])[N:8]1[CH2:7][CH2:6]2 |f:2.3|

Inputs

Step One
Name
Quantity
5.85 g
Type
reactant
Smiles
COC=1C=C2CCN3C(C2=CC1OC)=CC(=NC3=O)NC3=C(C=C(C=C3C)C)C
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
1.5 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
2.55 g
Type
reactant
Smiles
C(C)(C)I
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated for 5 minutes to 110° C.
TEMPERATURE
Type
TEMPERATURE
Details
the whole is heated to 110° C. for 40 hours
Duration
40 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvents are removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted with chloroform
WASH
Type
WASH
Details
the extract washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CCN3C(C2=CC1OC)=CC(=NC3=O)N(C3=C(C=C(C=C3C)C)C)C(C)C
Name
Type
product
Smiles
COC=1C=C2CCN3C(C2=CC1OC)=CC(N(C3=O)C(C)C)=NC3=C(C=C(C=C3C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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